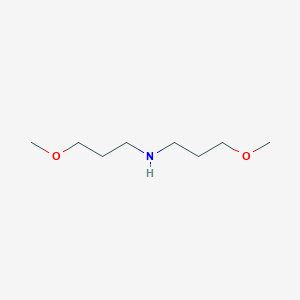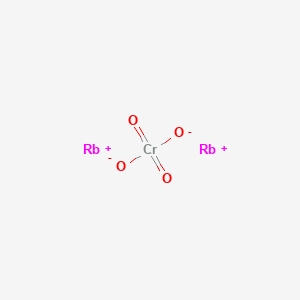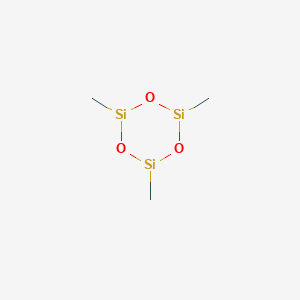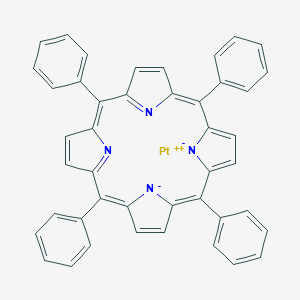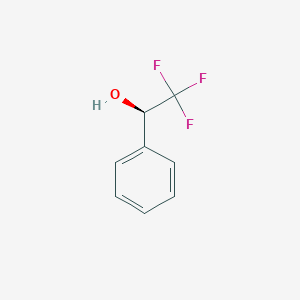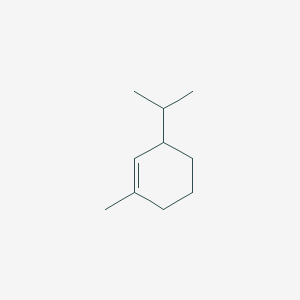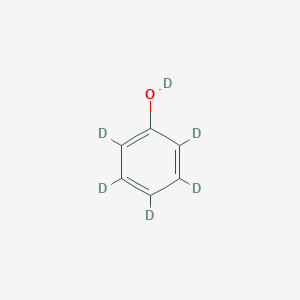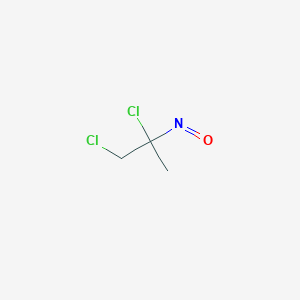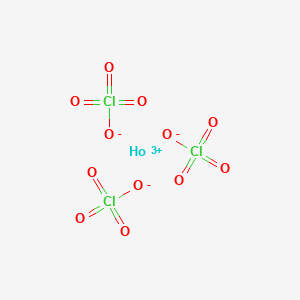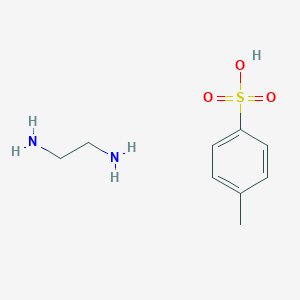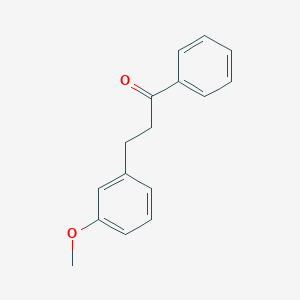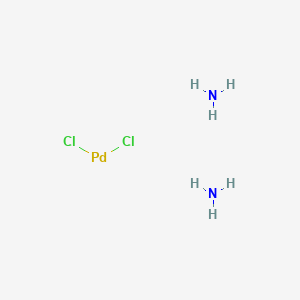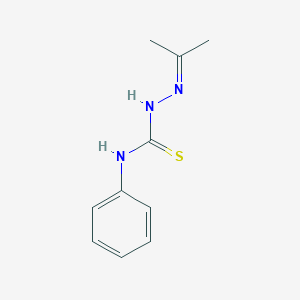
Acetone, 4-phenyl-3-thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetone, 4-phenyl-3-thiosemicarbazone, also known as Acetone Thiosemicarbazone (ATSC), is a compound that has been widely studied for its potential applications in scientific research. ATSC is a thiosemicarbazone derivative that has shown promise in a variety of fields, including cancer research, infectious disease research, and neurology.
作用機序
The mechanism of action of ATSC is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth, replication, and survival. ATSC has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, as well as the activity of NF-κB, a key signaling pathway involved in inflammation and cell survival.
生化学的および生理学的効果
ATSC has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, the inhibition of viral and bacterial replication, and the promotion of neuronal survival. ATSC has also been shown to have antioxidant properties, through the inhibition of oxidative stress and the promotion of cellular detoxification.
実験室実験の利点と制限
ATSC has several advantages for use in laboratory experiments, including its low toxicity, its ease of synthesis, and its ability to penetrate cell membranes. However, ATSC also has several limitations, including its limited solubility in aqueous solutions, its instability in acidic environments, and its potential for non-specific binding to proteins and other biomolecules.
将来の方向性
There are several future directions for research on ATSC, including the development of more stable and soluble derivatives, the optimization of synthesis methods, and the exploration of new applications in fields such as immunology and regenerative medicine. Additionally, further research is needed to fully elucidate the mechanism of action of ATSC and to identify potential drug targets for therapeutic intervention.
合成法
ATSC can be synthesized through a variety of methods, including the reaction of acetone with thiosemicarbazide, followed by the addition of phenylhydrazine. The resulting compound can be purified through recrystallization and characterized through a variety of spectroscopic techniques, including NMR and IR spectroscopy.
科学的研究の応用
ATSC has been studied for its potential applications in a variety of scientific fields. In cancer research, ATSC has been shown to inhibit the growth of cancer cells in vitro and in vivo, through the induction of apoptosis and the inhibition of angiogenesis. In infectious disease research, ATSC has been shown to have antiviral and antibacterial properties, through the inhibition of viral and bacterial replication. In neurology, ATSC has been shown to have neuroprotective properties, through the inhibition of oxidative stress and the promotion of neuronal survival.
特性
CAS番号 |
14673-56-4 |
|---|---|
製品名 |
Acetone, 4-phenyl-3-thiosemicarbazone |
分子式 |
C10H13N3S |
分子量 |
207.3 g/mol |
IUPAC名 |
1-phenyl-3-(propan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C10H13N3S/c1-8(2)12-13-10(14)11-9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,11,13,14) |
InChIキー |
AYODCYOTZCCVLO-UHFFFAOYSA-N |
異性体SMILES |
CC(=NNC(=NC1=CC=CC=C1)S)C |
SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C |
正規SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C |
その他のCAS番号 |
14673-56-4 |
同義語 |
Acetone 4-phenyl thiosemicarbazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



